molecular formula C40H56O4 B1260674 4-Hydroxymyxol

4-Hydroxymyxol

Cat. No. B1260674
M. Wt: 600.9 g/mol
InChI Key: BOVRCQYBOHNUIF-GPAYNWNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxymyxol is a xanthophyll.

Scientific Research Applications

Defense Mechanisms in Plants

4-Hydroxymyxol and related hydroxamic acids are extensively studied for their role in plant defense mechanisms. In cereals, they contribute to resistance against insects, fungi, and bacteria. Their presence is significant for the detoxification of herbicides and for allelopathic effects in crops, suggesting potential applications in agricultural biotechnology and plant breeding strategies (Niemeyer, 1988).

Biotechnological Applications

4-Hydroxymyxol is linked to the production of value-added bioproducts. 4-Hydroxybenzoic acid, a compound related to 4-Hydroxymyxol, is emerging as a key intermediate for developing products in food, cosmetics, and pharmacy sectors. This underlines the potential of 4-Hydroxymyxol derivatives in various biotechnological applications, including synthetic biology and metabolic engineering (Wang et al., 2018).

Antimicrobial Properties

4-Hydroxymyxol exhibits antimicrobial properties. Studies have shown its effectiveness against various strains of Mycoplasma, highlighting its potential as a therapeutic agent or as a lead compound in the development of new antimicrobial drugs (Furneri et al., 2004).

Impact on Cellular Processes

Research on 4-Hydroxycoumarin, a structurally related compound, suggests that 4-Hydroxymyxol derivatives might affect cellular processes such as cytoskeletal organization, cell adhesion, and motility, particularly in cancer cells. This indicates potential applications in cancer research and treatment (Velasco-Velázquez et al., 2003).

Role in Cyanobacteria

The presence of free 4-Hydroxymyxol in cyanobacteria, specifically in Anabaena variabilis, highlights its role in the biosynthetic pathways of carotenoids. This discovery opens up avenues for research into the genetic and enzymatic mechanisms behind carotenoid biosynthesis in cyanobacteria, which could have implications for biotechnological applications (Takaichi et al., 2006).

properties

Product Name

4-Hydroxymyxol

Molecular Formula

C40H56O4

Molecular Weight

600.9 g/mol

IUPAC Name

(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E,23S)-23,24-dihydroxy-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,21-undecaenyl]-3,5,5-trimethylcyclohex-3-ene-1,2-diol

InChI

InChI=1S/C40H56O4/c1-29(18-13-20-31(3)21-15-23-33(5)25-27-37(42)40(9,10)44)16-11-12-17-30(2)19-14-22-32(4)24-26-35-34(6)38(43)36(41)28-39(35,7)8/h11-27,36-38,41-44H,28H2,1-10H3/b12-11+,18-13+,19-14+,21-15+,26-24+,27-25+,29-16+,30-17+,31-20+,32-22+,33-23+/t36-,37-,38?/m0/s1

InChI Key

BOVRCQYBOHNUIF-GPAYNWNWSA-N

Isomeric SMILES

CC1=C(C(C[C@@H](C1O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@@H](C(C)(C)O)O)/C)/C

SMILES

CC1=C(C(CC(C1O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)O)O)C)C

Canonical SMILES

CC1=C(C(CC(C1O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)O)O)C)C

synonyms

4-hydroxymyxol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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